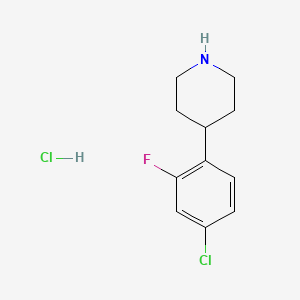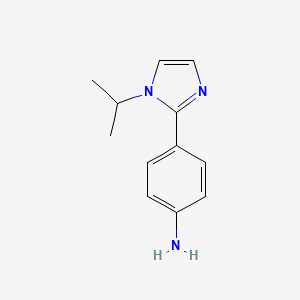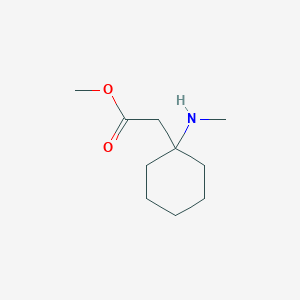
2,4-Difluoro-5-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-sulfamoylbenzamide is a chemical compound with the molecular formula C7H6F2N2O3S It is characterized by the presence of two fluorine atoms, a sulfamoyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-sulfamoylbenzamide typically involves the introduction of fluorine atoms and a sulfamoyl group onto a benzamide backbone. One common method involves the reaction of 2,4-difluoroaniline with sulfamoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-sulfamoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and processes are also of interest, as it may modulate signaling pathways involved in cell growth and differentiation .
Comparación Con Compuestos Similares
2,4-Difluoro-5-sulfamoylbenzamide can be compared with other similar compounds, such as:
2,4-Difluoro-5-chlorobenzamide: Similar structure but with a chlorine atom instead of a sulfamoyl group.
2,4-Difluoro-5-nitrobenzamide: Contains a nitro group instead of a sulfamoyl group.
2,4-Difluoro-5-methylbenzamide: Features a methyl group in place of the sulfamoyl group.
The presence of the sulfamoyl group in this compound imparts unique properties, making it particularly useful in certain research and industrial applications .
Propiedades
Fórmula molecular |
C7H6F2N2O3S |
|---|---|
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
2,4-difluoro-5-sulfamoylbenzamide |
InChI |
InChI=1S/C7H6F2N2O3S/c8-4-2-5(9)6(15(11,13)14)1-3(4)7(10)12/h1-2H,(H2,10,12)(H2,11,13,14) |
Clave InChI |
BFIJRWJLUJDPBB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




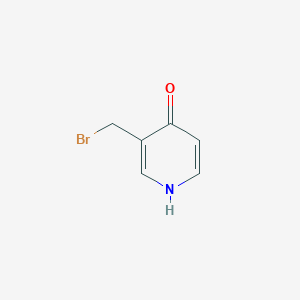

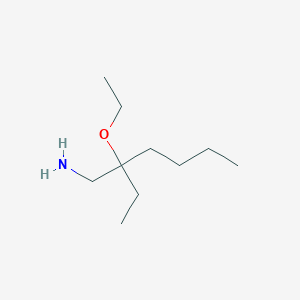
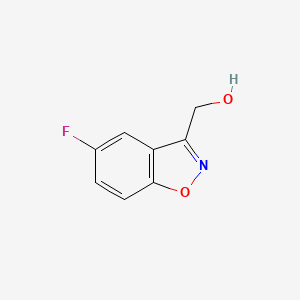
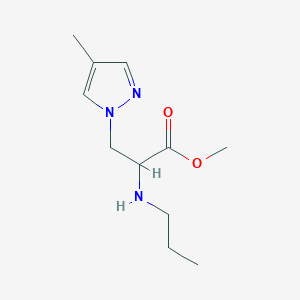
![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)

![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
